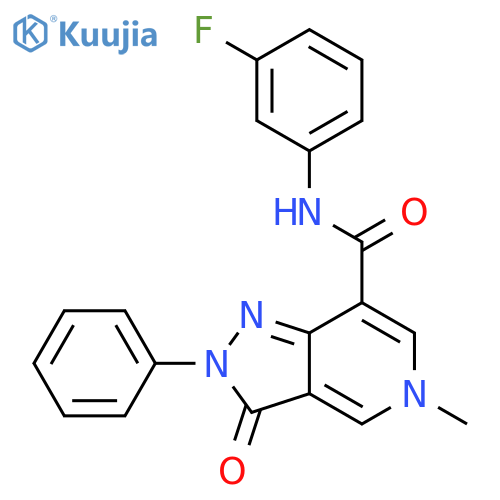

Cas no 921880-06-0 (N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide

- AB00678145-01

- AKOS024631017

- F2248-0065

- N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- 921880-06-0

- N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

- CCG-311934

- N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide

-

- インチ: 1S/C20H15FN4O2/c1-24-11-16(19(26)22-14-7-5-6-13(21)10-14)18-17(12-24)20(27)25(23-18)15-8-3-2-4-9-15/h2-12H,1H3,(H,22,26)

- InChIKey: XIQLEQQIAOEVIV-UHFFFAOYSA-N

- SMILES: C1N(C)C=C(C(NC2=CC=CC(F)=C2)=O)C2=NN(C3=CC=CC=C3)C(=O)C=12

計算された属性

- 精确分子量: 362.11790390g/mol

- 同位素质量: 362.11790390g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 27

- 回転可能化学結合数: 3

- 複雑さ: 724

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.7

- トポロジー分子極性表面積: 65Ų

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2248-0065-10μmol |

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921880-06-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2248-0065-5μmol |

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921880-06-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2248-0065-2mg |

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921880-06-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2248-0065-25mg |

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921880-06-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2248-0065-40mg |

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921880-06-0 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2248-0065-3mg |

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921880-06-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2248-0065-15mg |

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921880-06-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2248-0065-20mg |

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921880-06-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2248-0065-1mg |

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921880-06-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2248-0065-20μmol |

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide |

921880-06-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide 関連文献

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamideに関する追加情報

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide: A Comprehensive Overview

The compound with CAS No. 921880-06-0, known as N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazolopyridines, which are heterocyclic structures known for their unique electronic properties and potential applications in drug design and optoelectronic materials.

The molecular structure of this compound is characterized by a pyrazolo[4,3-c]pyridine core, which is a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. The presence of substituents such as a fluorophenyl group at the N-position and a methyl group at position 5 introduces additional functional groups that can influence the compound's chemical reactivity and biological activity. Recent studies have highlighted the importance of such substituents in modulating the electronic properties of heterocyclic compounds, making them promising candidates for various applications.

One of the most intriguing aspects of this compound is its potential as a building block for advanced materials. Researchers have explored its use in the synthesis of novel π-conjugated systems, which are essential for applications in organic electronics. The pyrazolo[4,3-c]pyridine core provides an extended conjugation pathway, enabling efficient charge transport properties. Recent advancements in this area have demonstrated that such systems can be tailored to exhibit desirable optical and electronic characteristics for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

In addition to its material science applications, this compound has also been investigated for its biological activity. The fluorophenyl substituent is known to enhance lipophilicity and improve drug-like properties such as absorption and permeability. Studies have shown that analogs of this compound exhibit moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. This suggests that further optimization could lead to potential therapeutic agents with improved efficacy.

From a synthetic perspective, the construction of this compound involves a series of intricate steps that require precise control over reaction conditions. The synthesis typically begins with the preparation of the pyrazolo[4,3-c]pyridine core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the fluorophenyl and methyl groups at specific positions on the ring system. Recent advances in catalytic methods and asymmetric synthesis have opened new avenues for constructing such complex molecules with high efficiency and selectivity.

Another area of active research revolves around the understanding of this compound's photophysical properties. The extended conjugation within the molecule gives rise to strong absorption bands in the visible region of the spectrum. By modifying substituents on the aromatic rings, researchers can tune these absorption properties to suit specific applications. For instance, studies have shown that incorporating electron-withdrawing groups like fluorine can shift absorption maxima to longer wavelengths, enhancing their utility in light-harvesting materials.

Furthermore, computational studies have played a pivotal role in unraveling the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and excited-state dynamics. These findings are crucial for predicting how the molecule will behave under different conditions and guide experimental efforts toward optimizing its performance in various applications.

In terms of toxicity and environmental impact, preliminary studies indicate that this compound exhibits low acute toxicity under standard test conditions. However, further investigations are required to assess its long-term effects on aquatic ecosystems and human health. As with all novel chemical entities, responsible development practices must be followed to ensure sustainable use.

Looking ahead, the development of this compound represents a significant step forward in our ability to design complex heterocyclic systems with tailored properties. Its versatility across multiple application domains underscores its potential as a valuable tool in both academic research and industrial innovation.

921880-06-0 (N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide) Related Products

- 1365820-51-4(1(2H)-Isoquinolinone, 3,6-dimethyl-)

- 2322830-97-5(4-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)butanoic acid)

- 21854-95-5(1,2-Bis(2-chlorophenyl)-1,2-ethanedione)

- 478042-73-8(Ethyl N-(3-oxo-2-{2-4-(trifluoromethyl)phenylhydrazono}butanoyl)carbamate)

- 2680799-90-8(3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)

- 2229538-83-2(methyl 6-(1-cyanoethyl)pyridine-3-carboxylate)

- 1391408-53-9((2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride)

- 900018-75-9([(3-bromophenyl)amino]thiourea)

- 2140264-04-4(INDEX NAME NOT YET ASSIGNED)

- 2228299-02-1(3-(4-Cyclopropyl-1,3-thiazol-5-yl)-1,2-oxazol-5-amine)